molecular formula C5H12N2O B14164174 [(2R)-butan-2-yl]urea CAS No. 1642301-07-2

[(2R)-butan-2-yl]urea

Cat. No.: B14164174
CAS No.: 1642301-07-2
M. Wt: 116.16 g/mol
InChI Key: CBRSBDUOPJQVMP-SCSAIBSYSA-N
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Description

[(2R)-butan-2-yl]urea is an organic compound with the molecular formula C5H12N2O It is a derivative of urea, where one of the hydrogen atoms in the urea molecule is replaced by a (2R)-butan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2R)-butan-2-yl]urea can be synthesized through the reaction of (2R)-butan-2-amine with isocyanic acid. The reaction typically occurs under mild conditions, with the amine reacting with the isocyanic acid to form the urea derivative. Another method involves the reaction of (2R)-butan-2-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where (2R)-butan-2-amine is reacted with isocyanic acid or phosgene derivatives. The reaction conditions are optimized to ensure high yield and purity of the product. The use of safer phosgene substitutes like bis(trichloromethyl) carbonate (BTC) is preferred due to the hazardous nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

[(2R)-butan-2-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may yield the original amine .

Scientific Research Applications

[(2R)-butan-2-yl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-butan-2-yl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-butan-2-yl]urea is unique due to the presence of the (2R)-butan-2-yl group, which imparts specific chemical and physical properties. This makes it distinct from other urea derivatives and suitable for specific applications .

Properties

CAS No.

1642301-07-2

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

[(2R)-butan-2-yl]urea

InChI

InChI=1S/C5H12N2O/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)/t4-/m1/s1

InChI Key

CBRSBDUOPJQVMP-SCSAIBSYSA-N

Isomeric SMILES

CC[C@@H](C)NC(=O)N

Canonical SMILES

CCC(C)NC(=O)N

Origin of Product

United States

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